molecular formula C12H23N3O B11747633 (3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11747633
M. Wt: 225.33 g/mol
InChI Key: JYRCWNUJEUOTSP-UHFFFAOYSA-N
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Description

(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with an ethyl and methyl group, and an amine group attached to a 3-ethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Amine Group: The final step involves the reaction of the alkylated pyrazole with 3-ethoxypropylamine under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: Unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3-ethoxypropyl chain.

    (3-ethoxypropyl)[(1-methyl-3-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with different substitution positions.

    (3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but with a different position of the substituents on the pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

3-ethoxy-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C12H23N3O/c1-4-15-10-12(11(3)14-15)9-13-7-6-8-16-5-2/h10,13H,4-9H2,1-3H3

InChI Key

JYRCWNUJEUOTSP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCCCOCC

Origin of Product

United States

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